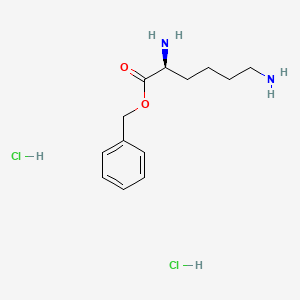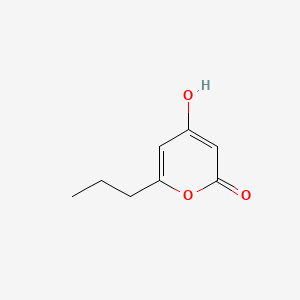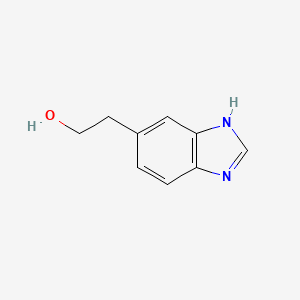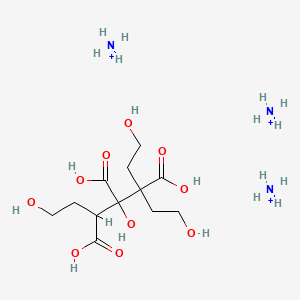![molecular formula C15H26Cl2 B579111 2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene CAS No. 18067-37-3](/img/structure/B579111.png)
2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene is a chemical compound derived from the essential oils of cedar trees, particularly from species such as Cedrus atlantica It belongs to the class of sesquiterpenes, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: 2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene can be synthesized from a mixture of α-, β-, and γ-himachalenes, which are obtained through the fractional distillation of cedar essential oils. The synthesis involves the hydrochlorination of the himachalenes mixture using gaseous hydrogen chloride in acetic acid . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of himachalene dihydrochloride follows similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. The process involves continuous distillation and purification steps to isolate the desired compound from the essential oil mixture.
化学反応の分析
Types of Reactions: 2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene undergoes various chemical reactions, including:
Oxidation: Conversion to himachalene oxide using oxidizing agents.
Reduction: Reduction to corresponding alcohols under specific conditions.
Substitution: Halogenation and amination reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Utilizes reagents like potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents such as lithium aluminum hydride.
Substitution: Involves halogenating agents like bromine or chlorine and amination reagents like ammonia.
Major Products:
Oxidation: Himachalene oxide.
Reduction: Himachalene alcohols.
Substitution: Halogenated and aminated himachalene derivatives
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of fragrances and as an intermediate in chemical synthesis
作用機序
The mechanism of action of himachalene dihydrochloride involves its interaction with specific molecular targets and pathways. It exhibits high affinity towards certain proteins, influencing their activity. For instance, it has been shown to interact with neurotransmitter receptors, leading to its antispasmodic effects. Additionally, it modulates inflammatory pathways, contributing to its anti-inflammatory properties .
類似化合物との比較
2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene can be compared with other sesquiterpenes derived from cedar essential oils, such as:
- Trans-himachalol
- Himachalone
- Himachalone monohydrochloride
Uniqueness: this compound stands out due to its specific chemical structure and the unique biological activities it exhibits. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its versatility in scientific research and industrial applications .
特性
CAS番号 |
18067-37-3 |
|---|---|
分子式 |
C15H26Cl2 |
分子量 |
277.273 |
IUPAC名 |
2,5-dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene |
InChI |
InChI=1S/C15H26Cl2/c1-13(2)7-5-8-15(4,17)11-6-9-14(3,16)10-12(11)13/h11-12H,5-10H2,1-4H3 |
InChIキー |
KYJCQMVMSSVVRZ-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(C2C1CC(CC2)(C)Cl)(C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


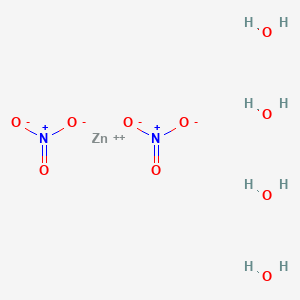
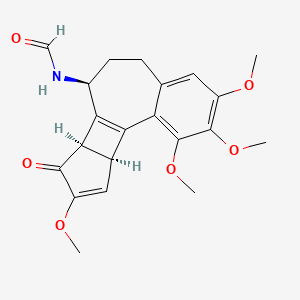
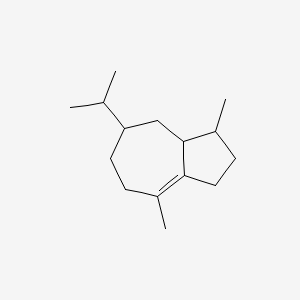
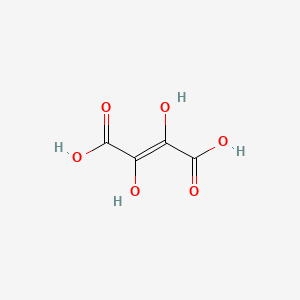
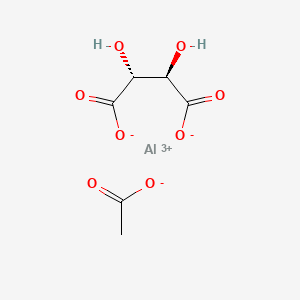
![2-Allyl-5-chloro-1H-benzo[d]imidazole](/img/structure/B579036.png)
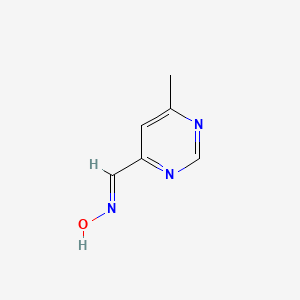
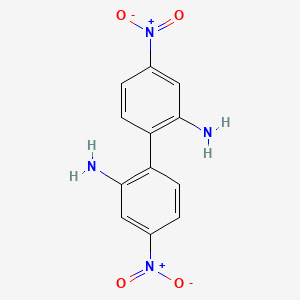
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-5,10-dihydro-1,3,10-trimethyl-](/img/new.no-structure.jpg)
